Vanadyl sulfate hydrate

Description

Properties

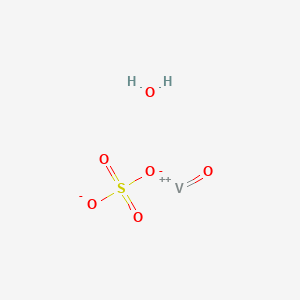

Molecular Formula |

H2O6SV |

|---|---|

Molecular Weight |

181.02 g/mol |

IUPAC Name |

oxovanadium(2+);sulfate;hydrate |

InChI |

InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |

InChI Key |

DKCWBFMZNUOFEM-UHFFFAOYSA-L |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].O=[V+2] |

Origin of Product |

United States |

Foundational & Exploratory

Vanadyl Sulfate Hydrate: A Technical Guide to its Molecular Weight and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of vanadyl sulfate hydrate, focusing on its molecular weight, methods for its determination, and its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Quantitative Data Summary

The molecular weight of vanadyl sulfate is dependent on its degree of hydration. The table below summarizes the molecular weights of the most common forms.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Anhydrous Vanadyl Sulfate | VOSO₄ | 163.00[1][2][3] |

| Vanadyl Sulfate Dihydrate | VOSO₄·2H₂O | 199.04[4] |

| Vanadyl Sulfate Trihydrate | VOSO₄·3H₂O | 217.05[5][6] |

| Vanadyl Sulfate Pentahydrate | VOSO₄·5H₂O | 253.08[7] |

| This compound (unspecified) | VOSO₄·xH₂O | 181.02[8][9][10][11] |

Experimental Protocols for Molecular Weight Determination

The accurate determination of the molecular weight of a hydrated salt like vanadyl sulfate relies on quantifying its water content. The two primary methods for this are Thermogravimetric Analysis (TGA) and Karl Fischer Titration.

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature. For hydrated salts, this method is used to determine the temperature at which water molecules are lost, and the total water content.

Methodology:

A study on the thermal decomposition of vanadyl sulfate trihydrate (VOSO₄·3H₂O) revealed a stepwise loss of water molecules. The initial stage, occurring between 160-190°C, involves the loss of two water molecules to form the monohydrate. The final water molecule is released at approximately 260°C, yielding anhydrous vanadyl sulfate.[12] A technical report by the National Toxicology Program on vanadyl sulfate found that TGA resulted in a measured water content of 32.9%, which was attributed to both adsorbed and crystalline water.[13]

Detailed Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidation of the sample.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This range will ensure the complete dehydration and subsequent decomposition of the anhydrous salt.

-

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

The initial mass loss step corresponds to the loss of water of hydration. Calculate the percentage of water in the sample from this mass loss.

-

The subsequent mass loss at higher temperatures (above 500°C) corresponds to the decomposition of anhydrous vanadyl sulfate to vanadium pentoxide (V₂O₅).[12]

-

From the percentage of water, the number of water molecules per formula unit of VOSO₄ can be calculated, and thus the precise molecular weight of the hydrate.

-

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology:

This method is particularly useful for determining the amount of adsorbed or "free" water in a sample. A study by the National Toxicology Program found that Karl Fischer titration of a vanadyl sulfate sample indicated a water content of 22.8%, which was lower than that determined by TGA and was interpreted as primarily representing adsorbed water.[13]

Detailed Protocol:

-

Instrument Setup and Standardization:

-

Assemble the Karl Fischer titrator according to the manufacturer's instructions.

-

Use a standardized Karl Fischer reagent. The titer of the reagent (mg of water per mL of reagent) should be accurately determined using a certified water standard or sodium tartrate dihydrate.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound that is expected to contain between 5 and 30 mg of water.

-

-

Titration Procedure:

-

Transfer the weighed sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Stir the sample to dissolve it as much as possible.

-

Initiate the titration. The Karl Fischer reagent is added automatically until the endpoint, which is detected potentiometrically, is reached.

-

-

Calculation:

-

The instrument software will calculate the water content based on the volume of titrant consumed and its titer. The result is typically expressed as a percentage or in parts per million (ppm).

-

This water content can be used to calculate the number of moles of water per mole of anhydrous vanadyl sulfate and thereby determine the molecular weight of the hydrate.

-

Signaling Pathways and Experimental Workflows

Vanadyl sulfate has garnered significant interest in the field of drug development, particularly for its insulin-mimetic properties. Its mechanism of action is primarily attributed to the inhibition of protein tyrosine phosphatases (PTPs), most notably PTP1B.

Insulin Signaling Pathway and the Role of Vanadyl Sulfate

Insulin signaling is a complex cascade that regulates glucose metabolism. A key step in this pathway is the autophosphorylation of the insulin receptor upon insulin binding, which in turn phosphorylates insulin receptor substrates (IRS). This phosphorylation cascade is negatively regulated by PTPs, such as PTP1B, which dephosphorylate the insulin receptor and its substrates. Vanadyl sulfate acts as a PTP inhibitor, thereby enhancing and prolonging the insulin signal.

Experimental Workflow for Characterization of this compound

A systematic approach is crucial for the comprehensive characterization of a hydrated inorganic salt like vanadyl sulfate. The following workflow outlines the key steps from initial analysis to detailed characterization.

References

- 1. scbt.com [scbt.com]

- 2. 123334-20-3 CAS | VANADYL SULPHATE HYDRATE | Inorganic Salts | Article No. 06475 [lobachemie.com]

- 3. Vanadyl Sulfate [drugfuture.com]

- 4. Vanadyl sulfate dihydrate | H4O7SV | CID 19884450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vanadyl sulfate trihydrate | H6O8SV | CID 18618641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vanadyl sulfate trihydrate - 12210-47-8 | VulcanChem [vulcanchem.com]

- 7. Vanadyl sulfate pentahydrate | H10O10SV | CID 167150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vanadyl Sulfate Pentahydrate | Vanadium(IV) oxide sulfate hydrate | O5SVx5H2O - Ereztech [ereztech.com]

- 9. This compound | H2O6SV | CID 16211496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 123334-20-3 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. benchchem.com [benchchem.com]

- 13. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Vanadyl Sulfate Hydrate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vanadyl sulfate hydrate (VOSO₄·xH₂O) in organic solvents. Due to a notable scarcity of quantitative data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a foundational resource for researchers and professionals working with this compound in non-aqueous systems.

Introduction

This compound is a blue crystalline solid that is well-known for its high solubility in water.[1][2][3][4][5] It serves as a common laboratory source of the vanadyl ion (VO²⁺), which is recognized for its stability.[2] While its aqueous solubility is well-documented, its behavior in organic solvents is less characterized. Understanding the solubility of this compound in organic media is crucial for a variety of applications, including catalysis, synthesis of organometallic compounds, and the development of novel drug delivery systems. This guide aims to bridge the current information gap by providing both the available qualitative data and a practical methodology for its quantitative assessment.

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. However, some qualitative descriptions and anecdotal evidence are available. The following table summarizes this information to provide a general indication of its solubility profile.

| Organic Solvent | Chemical Formula | Polarity | Observed Solubility | Source(s) |

| Methanol | CH₃OH | Polar Protic | "Pretty damn soluble" | [6] |

| Ethanol | C₂H₅OH | Polar Protic | "Pretty damn soluble" | [6] |

| Acetone | C₃H₆O | Polar Aprotic | "Not super soluble" | [6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be soluble | [7] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Expected to be soluble | [7] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Expected to be soluble* | [7] |

*Note: The solubility in DMSO, DMF, and Acetonitrile is inferred from the reported solubility of related vanadyl complexes and the general principle that many inorganic salts show some solubility in polar aprotic solvents.[7][8] Direct quantitative measurement is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the gravimetric method, which is a reliable and straightforward technique for measuring the solubility of a solid in a liquid.[1][9]

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter that is chemically compatible with the chosen organic solvent to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable at the required temperature.

-

Once the solvent is fully evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

Data Analysis

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of the aliquot of saturated solution (L))

Where:

-

Mass of dried solute (g) = (Mass of dish with dried solute) - (Mass of empty dish)

-

Volume of the aliquot of saturated solution (L) = The volume of the filtered supernatant taken for analysis, converted to liters.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While there is a clear gap in the existing literature regarding the quantitative solubility of this compound in organic solvents, this guide provides the available qualitative information and a robust, adaptable experimental protocol for its determination. The provided methodology for gravimetric analysis offers a reliable means for researchers to obtain the specific solubility data required for their applications. It is anticipated that by following this standardized protocol, the scientific community can begin to build a more comprehensive understanding of the behavior of this important vanadium compound in non-aqueous environments.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. scirp.org [scirp.org]

- 9. pharmajournal.net [pharmajournal.net]

Vanadyl Sulfate Hydrate: A Technical Guide to Stability, Storage, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is an inorganic compound with significant interest in both research and pharmaceutical development due to its insulin-mimetic properties and other biological activities. Understanding the stability and proper storage of this compound is critical for ensuring its integrity and the reproducibility of experimental results. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and a summary of its key biological signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a blue, crystalline solid that is highly soluble in water.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2] The degree of hydration can vary, with the pentahydrate (VOSO₄·5H₂O) being a common form.[2] The stability of the compound is intrinsically linked to its hydration state, which can be influenced by environmental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Blue crystalline solid | [1][2][3] |

| Molecular Formula | VOSO₄·xH₂O | [3][4] |

| Molecular Weight | ~163.00 g/mol (anhydrous) | [4] |

| Solubility | Highly soluble in water | [1][2][3] |

| Hygroscopicity | Hygroscopic | [2] |

| Melting Point | Decomposes | [2] |

Stability Profile

This compound is generally considered stable under normal temperatures and pressures.[1] However, its stability can be compromised by several environmental factors, primarily humidity, temperature, and light. Prolonged exposure to air can also lead to oxidation and changes in its chemical composition.[4]

Effect of Humidity

Effect of Temperature

Elevated temperatures can lead to the degradation of this compound. Thermogravimetric analysis (TGA) has shown that the decomposition of hydrated vanadyl sulfate involves a stepwise loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.[6]

Table 2: Thermal Decomposition of Vanadyl Sulfate Trihydrate (VOSO₄·3H₂O)

| Temperature Range | Event | Product | Reference |

| ~160-190°C | Dehydration (Step 1) | VOSO₄·H₂O | [6] |

| ~260°C | Dehydration (Step 2) | α-VOSO₄ | [6] |

| >500°C | Decomposition | V₂O₅ | [6] |

Effect of Light

Exposure to light, particularly UV light, can be a source of degradation for many chemical compounds. It is recommended to store this compound protected from direct sunlight.[4] While specific photostability studies detailing the degradation products and kinetics for this compound were not found in the reviewed literature, general guidelines for photostability testing should be followed if light sensitivity is a concern for a particular application.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

-

Container: Store in a tightly sealed, non-metallic container to prevent contamination and oxidation.[4]

-

Atmosphere: Keep in a cool, dry, and well-ventilated area.[4]

-

Temperature: Store at controlled room temperature, away from excess heat.

-

Light: Protect from direct sunlight.[4]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]

The typical shelf life of this compound is 1-2 years when stored under optimal conditions.[4]

Experimental Protocols for Stability Assessment

While specific validated stability-indicating assay protocols for this compound were not found in the reviewed literature, this section outlines general experimental methodologies that can be adapted for its stability assessment.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Rate: Apply a linear heating rate, commonly 10°C/min.

-

Temperature Range: Set a temperature range that covers the expected dehydration and decomposition events (e.g., from room temperature to 1000°C).

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step, corresponding to the loss of water molecules and the final decomposition.

Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for assessing thermal stability using TGA.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be developed and validated to separate and quantify vanadyl sulfate from its potential degradation products.

General Methodology for Method Development and Validation:

-

Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[7]

-

Method Development:

-

Column Selection: Choose a suitable column (e.g., C18) for separation.

-

Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent) that provides good resolution between the parent compound and its degradation products.

-

Detection: Use a suitable detector, such as a UV-Vis or a Charged Aerosol Detector (CAD), to monitor the eluting compounds.[8]

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a straightforward method to monitor the degradation of this compound in solution over time, especially if the degradation products have different absorption spectra from the parent compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent.

-

Spectral Scan: Record the initial UV-Vis absorption spectrum of the solution.

-

Stability Study: Store the solution under the desired stress conditions (e.g., elevated temperature or light exposure).

-

Monitoring: At regular intervals, record the UV-Vis spectrum of the solution.

-

Data Analysis: Analyze the changes in the absorbance at specific wavelengths over time to determine the degradation kinetics.

Biological Activity and Signaling Pathways

Vanadyl sulfate has garnered significant attention for its insulin-mimetic effects, which are primarily attributed to its ability to modulate key signaling pathways involved in glucose metabolism.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the primary mechanisms of action of vanadyl compounds is the inhibition of protein tyrosine phosphatases (PTPs).[1][10] PTPs are enzymes that dephosphorylate tyrosine residues on proteins, and they play a crucial role in downregulating insulin signaling. By inhibiting PTPs, such as PTP1B, vanadyl sulfate enhances and prolongs the phosphorylation of the insulin receptor and its substrates, thereby mimicking the effects of insulin.[1][10]

PTP Inhibition by Vanadyl Sulfate

Caption: Vanadyl sulfate inhibits PTPs, enhancing insulin signaling.

PI3K/Akt Signaling Pathway

Vanadyl sulfate has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central pathway in insulin-mediated glucose uptake and glycogen synthesis.[6] This activation can occur independently of insulin receptor tyrosine phosphorylation but is associated with the increased tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1).[6]

Vanadyl Sulfate and the PI3K/Akt Pathway

Caption: Vanadyl sulfate activates the PI3K/Akt pathway for glucose metabolism.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be influenced by vanadyl compounds.[1] This pathway is involved in cell proliferation and differentiation. The activation of the MAPK pathway by vanadate may occur through the inhibition of dual-specificity phosphatases.[1]

Vanadyl Sulfate and the MAPK Pathway

Caption: Vanadyl sulfate can influence the MAPK signaling pathway.

Conclusion

This compound is a valuable compound for research and potential therapeutic applications. Its stability is crucial for obtaining reliable and reproducible results. This technical guide has summarized the key factors affecting its stability, provided recommendations for proper storage and handling, and outlined general experimental protocols for stability assessment. Furthermore, an overview of its biological activity through the modulation of key signaling pathways has been presented. While further research is needed to establish detailed quantitative stability data and specific validated analytical methods, the information provided herein serves as a comprehensive resource for professionals working with this compound.

References

- 1. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. usvanadium.com [usvanadium.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijpsm.com [ijpsm.com]

- 10. database.ich.org [database.ich.org]

A Technical Guide to the Spectroscopic Analysis of Vanadyl Sulfate Hydrate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl(IV) sulfate, with the general formula VOSO₄(H₂O)ₓ where x typically ranges from 0 to 6, is a widely utilized inorganic compound. The pentahydrate form is common and serves as a stable laboratory source of vanadium.[1][2] The compound features the highly stable diatomic vanadyl ion, VO²⁺.[1][2] Its applications are diverse, ranging from an intermediate in the metallurgical extraction of vanadium to a component in catalysts, electrochemical processes, and materials science research.[3][4][5]

Of particular interest to the drug development community is the insulin-mimetic effect of vanadyl sulfate.[1][6][7] It has been extensively studied as a potential agent to enhance insulin sensitivity in the management of diabetes.[1][6][7] Given its potential therapeutic applications and diverse chemical roles, a thorough characterization of its structural and electronic properties is paramount. Spectroscopic techniques are the primary tools for achieving this, providing detailed insights into the coordination environment, oxidation state, and molecular vibrations of the vanadyl ion.

This technical guide provides an in-depth overview of the core spectroscopic methods for the analysis of vanadyl sulfate hydrate, including Electron Paramagnetic Resonance (EPR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. It presents quantitative data in structured tables, details experimental protocols, and includes workflow diagrams to facilitate a comprehensive analytical approach.

Molecular Structure and Properties

This compound most commonly exists as the pentahydrate, [V(O)(H₂O)₄]SO₄·H₂O. In this complex, the vanadium(IV) ion is in a distorted octahedral coordination environment. It is coordinated to an axial oxo ligand and four equatorial water molecules.[1][2] The sulfate ion acts as a counter-ion and is not directly bound to the metal in the primary coordination sphere in the pentahydrate solid state.[1][2] The V=O bond is notably short (approx. 160 pm), indicating a strong double bond character, while the V-OH₂ bonds are significantly longer.[1][2] This blue, hygroscopic solid is soluble in water, where the sulfate ion readily dissociates.[1][2][3]

Spectroscopic Characterization Workflow

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. Each technique provides complementary information regarding the electronic structure, coordination environment, and vibrational modes of the complex. The general workflow for analysis is outlined below.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons. The vanadyl ion (VO²⁺) has a d¹ electron configuration (S=1/2), making it EPR active. The high natural abundance of the ⁵¹V isotope (99.75%), which has a nuclear spin I=7/2, results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum.[8]

Quantitative EPR Data

The EPR spectrum of vanadyl sulfate provides key parameters—the g-tensor values (g) and the hyperfine coupling constants (A)—which are sensitive to the ligand environment. For frozen solutions or powders, anisotropy is observed, yielding distinct parallel (∥) and perpendicular (⊥) components.

| Parameter | VOSO₄ in Aqueous Solution (Frozen) | VOSO₄ in Glycerol/Water (Frozen) | Reference |

| g⊥ | ~1.975 | - | [9] |

| g∥ | ~1.915 | - | [9] |

| A⊥ (MHz) | - | 208.5 | [10] |

| A∥ (MHz) | - | 547 | [10] |

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation:

-

For frozen solution analysis, dissolve vanadyl sulfate pentahydrate in a suitable solvent (e.g., deoxygenated Milli-Q water) to a concentration of approximately 5-25 mM.[10][11]

-

To form a good glass upon freezing, add a cryoprotectant like glycerol (e.g., 40% by volume).[11]

-

Transfer the solution into a standard quartz EPR tube (e.g., 4 mm outer diameter).

-

For powder analysis, load a small amount of the finely ground solid this compound into a quartz EPR tube.

-

-

Instrument Setup (X-band):

-

Insert the sample into the EPR cavity within a cryostat (e.g., liquid nitrogen cryostat).

-

Cool the sample to a low temperature (e.g., 77 K) to immobilize the molecules and observe anisotropic effects.

-

Set the microwave frequency to ~9.5 GHz (X-band).

-

Set the microwave power to a non-saturating level (e.g., ~10-20 mW).

-

Set the magnetic field modulation amplitude (e.g., 1-5 G) and frequency (e.g., 100 kHz).

-

-

Data Acquisition:

-

Sweep the magnetic field over a range appropriate for vanadyl complexes (e.g., 2500 to 4500 G).

-

Record the first-derivative absorption spectrum.

-

Acquire multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Determine the g-values and hyperfine coupling constants (A) by measuring the magnetic field positions of the spectral features.

-

Use simulation software to fit the experimental spectrum and extract accurate g and A tensor components (g∥, g⊥, A∥, A⊥).

-

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods are crucial for identifying the characteristic V=O stretch, as well as vibrations associated with the coordinated water molecules and the sulfate counter-ion.

Quantitative Vibrational Data

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | ~3400 (broad) | O-H stretching of H₂O | [12] |

| FTIR | ~1645 | H-O-H bending of H₂O | [12] |

| FTIR | ~1012 | V=O stretching | [13] |

| FTIR | ~763 | V-O-V bridging (asymmetric stretch) | [13] |

| FTIR | ~515 (broad) | V-O-V bridging (symmetric stretch) | [13] |

| Raman | ~992 | V=O terminal stretching | [14] |

| Raman | ~405 | V=O bending | [14] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Prepare a KBr pellet. Mix a small amount (~1-2 mg) of finely ground this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Place the KBr pellet or position the ATR accessory in the sample compartment of the FTIR spectrometer.

-

Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 32 or 64) to enhance the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the peak positions corresponding to the characteristic vibrational modes.

-

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid this compound sample into a glass capillary tube or onto a microscope slide.

-

For solutions, use a quartz cuvette.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) that minimizes fluorescence.

-

Focus the laser onto the sample.

-

Set the laser power to a level that provides a good signal without causing sample degradation.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over the desired range (e.g., 100 to 4000 cm⁻¹).

-

Set an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify and label the Raman shifts (in cm⁻¹) for the key vibrational bands.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the vanadium(IV) ion. The position and intensity of the absorption bands are sensitive to the coordination geometry and ligand field strength. The blue color of vanadyl sulfate solutions is due to these d-d transitions.

Quantitative UV-Vis Data

The absorption spectrum of aqueous vanadyl sulfate is characterized by a broad peak in the visible to near-infrared region.

| Solvent/Medium | λ_max (nm) | Assignment | Reference |

| Aqueous Solution (pH ~3) | ~750 | d-d transition (²B₂ → ²E) | [15] |

| Phosphate Buffer (pH 7.0) | ~600 | d-d transition (ligand exchange) | [15] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A concentration of ~1 mM can be a good starting point.[15]

-

Prepare a blank solution using the same solvent (e.g., deionized water).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Use a pair of matched quartz cuvettes (1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the blank solution and place it in the reference beam path.

-

Fill the other cuvette with the sample solution and place it in the sample beam path.

-

Perform a baseline correction with the blank solution.

-

Scan the absorbance of the sample over the desired wavelength range (e.g., 300 to 900 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Role in Drug Development: Insulin-Mimetic Action

Vanadyl sulfate has been shown to improve glucose homeostasis by enhancing insulin sensitivity.[6][7] While the precise mechanisms are still under investigation, a leading hypothesis is that vanadyl compounds can inhibit protein tyrosine phosphatases (PTPs), such as PTP1B. PTPs normally deactivate the insulin receptor by dephosphorylating it. By inhibiting these enzymes, vanadyl compounds can prolong the phosphorylated, active state of the insulin receptor and downstream signaling components, thereby mimicking or enhancing the effects of insulin.

Conclusion

The comprehensive analysis of this compound relies on the synergistic application of multiple spectroscopic techniques. EPR spectroscopy confirms the V(IV) oxidation state and details the electronic environment through its characteristic eight-line spectrum. Vibrational techniques like FTIR and Raman spectroscopy provide definitive fingerprints of the V=O double bond and associated ligands. Finally, UV-Vis spectroscopy elucidates the d-orbital electronic transitions that are sensitive to coordination changes. Together, these methods provide the robust data required for quality control, structural elucidation, and understanding the chemical behavior of this important vanadium compound in both industrial and biomedical research.

References

- 1. Vanadyl sulfate - Wikipedia [en.wikipedia.org]

- 2. Chemistry:Vanadyl sulfate - HandWiki [handwiki.org]

- 3. chembk.com [chembk.com]

- 4. usvanadium.com [usvanadium.com]

- 5. CN103043721A - Method for preparing vanadyl sulfate - Google Patents [patents.google.com]

- 6. Articles [globalrx.com]

- 7. Vanadium Compounds with Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. In situ electron paramagnetic resonance spectroscopy using single nanodiamond sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electronic Structure of the Aqueous Vanadyl Ion Probed by 9 and 94 GHz EPR and Pulsed ENDOR Spectroscopies and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Thermogravimetric Analysis of Vanadyl Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of vanadyl sulfate hydrate (VOSO₄·xH₂O). Vanadyl sulfate is utilized in various research and development applications, including as a precursor for other vanadium compounds and in studies exploring its insulin-mimetic properties. Understanding its thermal stability and decomposition pathway is critical for its application in drug development and materials science. This document details the experimental protocols for TGA, presents quantitative data on its thermal decomposition, and visualizes the key processes involved.

Introduction to the Thermal Decomposition of this compound

Vanadyl sulfate typically exists in hydrated forms, most commonly as the trihydrate (VOSO₄·3H₂O) and pentahydrate (VOSO₄·5H₂O). Thermogravimetric analysis reveals a multi-step decomposition process. The initial stages involve the sequential loss of water molecules (dehydration) to form the anhydrous salt. At higher temperatures, the anhydrous vanadyl sulfate decomposes into vanadium pentoxide (V₂O₅).[1] The precise temperatures for these events can vary depending on the specific hydrate and the experimental conditions, such as the heating rate and the atmosphere.

Experimental Protocols for Thermogravimetric Analysis

A precise and well-defined experimental protocol is crucial for obtaining reproducible TGA data. The following methodologies are based on common practices for the thermal analysis of inorganic hydrated salts.

Instrumentation and General Setup

A simultaneous thermogravimetric analyzer with differential scanning calorimetry (TGA/DSC) capability is often employed. This allows for the concurrent measurement of mass loss and heat flow.

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into a clean, inert crucible (e.g., alumina or platinum).

-

Atmosphere : The analysis is typically conducted under an inert atmosphere to prevent oxidative side reactions during the initial dehydration steps. Nitrogen is a common choice. A consistent purge gas flow rate, typically between 20 and 50 mL/min, should be maintained throughout the experiment.[1]

-

Heating Program : A linear heating rate is applied to ensure uniform temperature changes within the sample. A common heating rate is 10°C/min.[1] The temperature range should be set to encompass all expected thermal events, typically from room temperature to approximately 1000°C.[1]

Data Acquisition and Analysis

The primary outputs of the TGA are a plot of mass versus temperature and the derivative of this curve (DTG), which shows the rate of mass change.

-

Mass Loss Measurement : The percentage of mass lost at each decomposition step is determined from the TGA curve.

-

Temperature Determination : The onset temperature (the temperature at which mass loss begins) and the peak temperature (the temperature of the maximum rate of mass loss from the DTG curve) are recorded for each step.

-

Coupled Techniques : For a more detailed analysis of the evolved gases during decomposition, TGA can be coupled with techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound has been characterized by several studies. The data presented below is a summary of reported temperature ranges and mass losses for the different decomposition stages. It is important to note that variations in experimental conditions can influence these values.

| Hydrate Form | Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Resulting Product |

| VOSO₄·3H₂O | Loss of weakly bound/adsorbed water | ~87 | - | ~1.8 | VOSO₄·3H₂O (purified) |

| Dehydration (loss of 2 H₂O) | ~160 | 160-190 | ~21.3 (calculated) | VOSO₄·H₂O (Vanadyl sulfate monohydrate) | |

| Dehydration (loss of 1 H₂O) | ~260 | - | ~10.7 (calculated) | α-VOSO₄ (Anhydrous vanadyl sulfate) | |

| Decomposition of anhydrous VOSO₄ | >500 | - | - | V₂O₅ (Vanadium pentoxide) | |

| Alternative VOSO₄·3H₂O Pathway | Dehydration (Step 1) | ~130 | - | - | Intermediate Hydrate |

| Dehydration (Step 2) | ~217 | - | - | Intermediate Hydrate | |

| Dehydration (Step 3) | ~424 | - | - | Anhydrous VOSO₄ | |

| VOSO₄·xH₂O (General) | Total water loss | - | - | 32.9 (measured for a mixed hydrate sample)[1][2] | Anhydrous VOSO₄ |

Note: The data is compiled from multiple sources and represents a range of observed values.[1][3][4] The alternative pathway for VOSO₄·3H₂O suggests a more complex, multi-stage dehydration process.[4]

Visualizing the Processes

Diagrams are provided below to illustrate the experimental workflow and the chemical decomposition pathway.

Experimental Workflow

The following flowchart outlines the key steps in performing a thermogravimetric analysis of this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Decomposition Pathway

This diagram illustrates the sequential chemical changes that vanadyl sulfate trihydrate undergoes upon heating.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Vanadyl Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate (VOSO₄) and its hydrated forms are inorganic compounds that garner significant interest across various scientific disciplines, including chemistry, materials science, and pharmacology. The presence of the vanadyl cation (VO²⁺), which contains a vanadium(IV) center with a d¹ electron configuration, imparts paramagnetic properties to these compounds. Understanding these magnetic characteristics is crucial for applications ranging from catalysis and the development of magnetic materials to its use as a spectroscopic probe in biological systems. This technical guide provides a comprehensive overview of the core magnetic properties of vanadyl sulfate hydrates, focusing on quantitative data, detailed experimental methodologies, and the underlying principles governing their magnetic behavior.

Core Magnetic Properties

The magnetism of vanadyl sulfate hydrates originates from the single unpaired electron in the 3d orbital of the V⁴⁺ ion. This makes the compound paramagnetic, meaning it is weakly attracted to an external magnetic field. The specific magnetic behavior is influenced by the crystal structure and the degree of hydration, which dictates the local environment of the V⁴⁺ ions and the extent of magnetic interactions between them.

The magnetic susceptibility of vanadyl sulfate hydrates generally follows the Curie-Weiss law at temperatures above any magnetic ordering transition. The law is expressed as:

χ = C / (T - θ)

where χ is the molar magnetic susceptibility, C is the Curie constant, T is the absolute temperature, and θ is the Weiss temperature. A negative Weiss temperature is indicative of antiferromagnetic interactions between the V⁴⁺ centers.

Data Presentation

Table 1: Magnetic Parameters for β-VOSO₄ (Anhydrous) [1]

| Parameter | Value (B || a) | Value (B || b) | Value (B || c) | |---|---|---|---| | Curie Constant (C) (cm³·K/mol) | 0.4034(3) | 0.4103(2) | 0.4056(4) | | Weiss Temperature (θ) (K) | -34.5(2) | -39.4(2) | -35.0(3) | | g-factor (from Curie-Weiss fit) | 2.006(7) | 1.979(1) | 2.010(7) |

Note: Data obtained from single-crystal measurements.

Table 2: Typical Solid-State EPR Parameters for Vanadyl Complexes

| Hydrate Form | g⊥ | g|| | A⊥ (x 10⁻⁴ cm⁻¹) | A|| (x 10⁻⁴ cm⁻¹) | Reference | |---|---|---|---|---|---| | Dehydrated VOSO₄·nH₂O (n<3) | 1.975 ± 0.001 | 1.915 ± 0.002 | - | - |[2] | | VOSO₄·3H₂O (in K₂SO₄ matrix) | 1.986 | 1.932 | 69.9 | 181.1 | (Typical literature values) | | VOSO₄·5H₂O (in various matrices) | ~1.98-1.99 | ~1.93-1.94 | ~60-75 | ~170-185 | (Typical literature values) |

Experimental Protocols

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.

Methodology for Powdered Samples:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the powdered vanadyl sulfate hydrate sample.

-

Place the weighed powder into a gelatin capsule or a specially designed sample holder.

-

Securely pack the powder to prevent movement during measurement.

-

-

Sample Mounting:

-

Mount the sample holder onto the magnetometer's sample rod.

-

The sample is typically centered within a set of superconducting detection coils.

-

-

Measurement Procedure:

-

The sample chamber is purged with helium gas and cooled to the desired starting temperature (e.g., 300 K).

-

A magnetic field of a specific strength (e.g., 1000 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is varied, typically by slowly cooling down to a low temperature (e.g., 2 K) and then warming back up.

-

Data points are collected at regular temperature intervals.

-

-

Data Analysis:

-

The raw data (magnetic moment vs. temperature) is converted to molar magnetic susceptibility (χ).

-

The data is often plotted as χT vs. T to highlight deviations from ideal paramagnetic behavior.

-

In the high-temperature region, the data is fitted to the Curie-Weiss law to extract the Curie constant (C) and the Weiss temperature (θ).

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between electron spin states in a magnetic field. It provides detailed information about the electronic structure and local environment of paramagnetic species.

Methodology for Solid-State Samples:

-

Sample Preparation:

-

A small amount of the powdered this compound is loaded into a quartz EPR tube.

-

The tube is typically sealed to prevent changes in hydration.

-

-

Spectrometer Setup:

-

The EPR tube is placed inside the resonant cavity of the spectrometer.

-

The sample is cooled to a specific temperature, often liquid nitrogen temperature (77 K) or lower, to reduce spin-lattice relaxation and obtain well-resolved spectra.

-

-

Data Acquisition:

-

A constant microwave frequency (typically X-band, ~9.5 GHz) is applied to the sample.

-

The external magnetic field is swept over a range of values.

-

The absorption of microwave radiation by the sample is detected and recorded as the first derivative of the absorption spectrum.

-

-

Spectral Analysis:

-

The resulting spectrum for a vanadyl complex typically shows eight lines due to the hyperfine interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

-

From the spectrum, the principal values of the g-tensor (g⊥ and g||) and the hyperfine coupling tensor (A⊥ and A||) can be determined by simulating the experimental spectrum.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Origin of paramagnetism in the V⁴⁺ ion.

Caption: Workflow for SQUID magnetometry experiment.

Conclusion

The magnetic properties of vanadyl sulfate hydrates are a direct consequence of the d¹ electronic configuration of the V⁴⁺ ion, leading to paramagnetism that is well-described by the Curie-Weiss law at higher temperatures. The specific magnetic parameters, such as the Curie and Weiss constants, and the g and hyperfine coupling tensors, are sensitive to the local coordination environment, which is influenced by the degree of hydration. The experimental techniques of SQUID magnetometry and EPR spectroscopy are powerful tools for characterizing these properties, providing valuable insights for researchers in materials science and drug development. The data and protocols presented in this guide serve as a foundational resource for the investigation and application of these fascinating compounds.

References

Vanadyl Sulfate Hydrate: A Versatile Catalyst in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanadyl sulfate hydrate (VOSO₄·xH₂O), a readily available and inexpensive inorganic compound, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its ability to exist in multiple oxidation states, primarily V(IV) and V(V), allows it to participate in a range of redox-mediated reactions, making it a valuable tool for synthetic chemists. This technical guide provides an in-depth overview of the core applications of this compound in catalysis, with a focus on oxidation reactions, epoxidation, and oxidative aromatization. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound, often in combination with a co-catalyst, has proven to be a highly effective catalyst for this purpose, utilizing molecular oxygen as the ultimate oxidant.

Vanadyl Sulfate/TEMPO-Catalyzed Aerobic Oxidation

A prominent system for alcohol oxidation involves the use of vanadyl sulfate in conjunction with 2,2,6,6-tetramethylpiperidyl-1-oxyl (TEMPO). This catalytic system allows for the efficient and selective oxidation of a wide range of primary and secondary alcohols to their corresponding carbonyl compounds under mild conditions.[1] Acetonitrile has been identified as a suitable solvent for maintaining high catalytic activity.[1]

Table 1: Vanadyl Sulfate/TEMPO-Catalyzed Oxidation of Various Alcohols

| Entry | Substrate (Alcohol) | Catalyst System | Solvent | Time (h) | Temperature (°C) | Conversion (%) | Selectivity (%) | Product |

| 1 | Benzyl alcohol | VOSO₄/TEMPO | Acetonitrile | 6 | 60 | >99 | >99 | Benzaldehyde |

| 2 | 4-Methoxybenzyl alcohol | VOSO₄/TEMPO | Acetonitrile | 4 | 60 | >99 | >99 | 4-Methoxybenzaldehyde |

| 3 | 4-Nitrobenzyl alcohol | VOSO₄/TEMPO | Acetonitrile | 8 | 60 | 98 | >99 | 4-Nitrobenzaldehyde |

| 4 | 1-Phenylethanol | VOSO₄/TEMPO | Acetonitrile | 12 | 80 | 95 | >99 | Acetophenone |

| 5 | Cyclohexanol | VOSO₄/TEMPO | Acetonitrile | 24 | 80 | 85 | >99 | Cyclohexanone |

Note: The data presented is representative and compiled from various sources. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: General Procedure for VOSO₄/TEMPO-Catalyzed Aerobic Oxidation of Alcohols

-

To a solution of the alcohol (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound (0.02 mmol, 2 mol%) and TEMPO (0.05 mmol, 5 mol%).

-

The flask is equipped with a condenser and a balloon filled with oxygen.

-

The reaction mixture is stirred at the specified temperature (e.g., 60-80 °C) for the required time.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired carbonyl compound.

Proposed Catalytic Cycle

The catalytic cycle is believed to involve the oxidation of the V(IV) species in vanadyl sulfate to a V(V) species by molecular oxygen, facilitated by TEMPO. The V(V)-oxo species then oxidizes the alcohol to the corresponding carbonyl compound, regenerating the V(IV) catalyst. TEMPO acts as a redox co-catalyst, facilitating the electron transfer process.

References

Methodological & Application

Vanadyl Sulfate Hydrate: A Versatile Catalyst for Oxidation Reactions in Research and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vanadyl sulfate hydrate (VOSO₄·xH₂O) is a readily available and cost-effective inorganic compound that has emerged as a versatile and efficient catalyst for a variety of oxidation reactions in organic synthesis. Its catalytic activity stems from the ability of the vanadium center to cycle between different oxidation states, primarily V(IV) and V(V), facilitating the transfer of oxygen atoms to a wide range of substrates. This application note provides detailed protocols for the use of this compound as a catalyst in the oxidation of alcohols, sulfides, and the epoxidation of alkenes, along with quantitative data to guide researchers in their synthetic endeavors.

Oxidation of Alcohols to Carbonyl Compounds

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. The combination of this compound with a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under an oxygen atmosphere provides an efficient and green method for this conversion.

Data Presentation: Oxidation of Various Alcohols

| Entry | Substrate | Product | Catalyst System | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Benzyl alcohol | Benzaldehyde | VOSO₄/TEMPO/O₂ | 6 | >99 | >99 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | VOSO₄/TEMPO/O₂ | 5 | >99 | >99 |

| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | VOSO₄/TEMPO/O₂ | 8 | 95 | >99 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | VOSO₄/TEMPO/O₂ | 6 | 98 | >99 |

| 5 | 1-Phenylethanol | Acetophenone | VOSO₄/TEMPO/O₂ | 12 | 92 | >99 |

| 6 | Cyclohexanol | Cyclohexanone | VOSO₄/TEMPO/O₂ | 24 | 85 | >99 |

Experimental Protocol: Oxidation of Benzyl Alcohol

Materials:

-

This compound (VOSO₄·xH₂O)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Benzyl alcohol

-

Acetonitrile (CH₃CN), anhydrous

-

Oxygen (balloon or from a cylinder)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 1 mol%) and TEMPO (0.02 mmol, 1 mol%).

-

Add anhydrous acetonitrile (5 mL) to the flask.

-

Add benzyl alcohol (2.0 mmol, 1.0 eq).

-

Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.

-

Stir the reaction mixture vigorously at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure benzaldehyde.

Catalytic Cycle: VOSO₄/TEMPO-Catalyzed Alcohol Oxidation

Caption: Proposed catalytic cycle for the oxidation of alcohols.

Oxidation of Sulfides to Sulfoxides and Sulfones

This compound is an effective catalyst for the selective oxidation of sulfides to either sulfoxides or sulfones using hydrogen peroxide (H₂O₂) as a green oxidant. The selectivity can often be controlled by adjusting the stoichiometry of the oxidant.

Data Presentation: Oxidation of Various Sulfides

| Entry | Substrate | Product (1 eq. H₂O₂) | Yield (%) | Product (2.2 eq. H₂O₂) | Yield (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | 98 | Methyl phenyl sulfone | 95 |

| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 95 | Diphenyl sulfone | 92 |

| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 96 | Dibenzyl sulfone | 93 |

| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 97 | 4-Chlorophenyl methyl sulfone | 94 |

| 5 | Thiophene | Thiophene-S-oxide | 85 | Thiophene-S,S-dioxide | 80 |

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

Materials:

-

This compound (VOSO₄·xH₂O)

-

Thioanisole (methyl phenyl sulfide)

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol (CH₃OH)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thioanisole (1.0 mmol, 1.0 eq) in methanol (5 mL).

-

Add this compound (0.01 mmol, 1 mol%) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (1.0 mmol, 1.0 eq of 30% aq. solution) dropwise to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain pure methyl phenyl sulfoxide.

Note: For the synthesis of the corresponding sulfone, 2.2 equivalents of hydrogen peroxide should be used, and the reaction may require a longer reaction time or gentle heating.

Reaction Workflow: Sulfide Oxidation

Caption: Experimental workflow for sulfide oxidation.

Epoxidation of Alkenes

This compound, in combination with an alkyl hydroperoxide such as tert-butyl hydroperoxide (TBHP), serves as an efficient catalytic system for the epoxidation of various alkenes. This method is particularly useful for the epoxidation of allylic alcohols due to the directing effect of the hydroxyl group.

Data Presentation: Epoxidation of Various Alkenes

| Entry | Substrate | Product | Oxidant | Time (h) | Yield (%) |

| 1 | Cyclohexene | Cyclohexene oxide | TBHP | 4 | 85 |

| 2 | Styrene | Styrene oxide | TBHP | 6 | 78 |

| 3 | trans-Stilbene | trans-Stilbene oxide | TBHP | 8 | 92 |

| 4 | Geraniol | 6,7-Epoxygeraniol | TBHP | 3 | 95 |

| 5 | Linalool | Linalool oxide | TBHP | 5 | 88 |

Experimental Protocol: Epoxidation of Cyclohexene

Materials:

-

This compound (VOSO₄·xH₂O)

-

Cyclohexene

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Benzene or Toluene

-

Standard laboratory glassware

Procedure:

-

To a solution of cyclohexene (5.0 mmol, 1.0 eq) in benzene (10 mL) in a round-bottom flask, add this compound (0.05 mmol, 1 mol%).

-

Heat the mixture to 60 °C with stirring.

-

Add tert-butyl hydroperoxide (7.5 mmol, 1.5 eq) dropwise over a period of 15 minutes.

-

Maintain the reaction at 60 °C and monitor its progress by GC.

-

After completion (typically 4 hours), cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

-

Separate the organic layer, and extract the aqueous layer with benzene.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting crude cyclohexene oxide by distillation under reduced pressure.

Logical Relationship: Alkene Epoxidation

Caption: Key components and products in alkene epoxidation.

Application Notes and Protocols: The Role of Metal-Based Additives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Challenges in Peptide Synthesis: The Racemization Problem

The chemical synthesis of peptides is a cornerstone of drug discovery and biomedical research. The stepwise assembly of amino acids into a defined sequence allows for the creation of novel therapeutics, research tools, and biomaterials. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the most common and efficient method for this purpose.

A critical challenge in peptide synthesis is the maintenance of stereochemical integrity at the α-carbon of each amino acid. During the activation of the carboxylic acid group for amide bond formation, there is a significant risk of racemization, the process by which a chiral center loses its specific configuration, leading to a mixture of D- and L-enantiomers. This loss of stereochemical purity can have profound consequences on the peptide's biological activity, conformation, and immunogenicity. Racemization is particularly problematic for amino acids such as histidine (His) and cysteine (Cys).[1]

The primary mechanism of racemization during peptide coupling is the formation of a planar oxazolone (or azlactone) intermediate.[2][3][4] The planar nature of this intermediate allows for the abstraction and re-addition of a proton at the α-carbon from either side, leading to a loss of the original stereochemistry.

To address this challenge, various strategies have been developed, including the use of specific coupling reagents, optimized reaction conditions, and the incorporation of racemization-suppressing additives. Among these, the use of additives, particularly those involving metal ions, has shown considerable efficacy.

Strategies for Minimizing Racemization

Several key strategies can be employed to minimize the risk of racemization during peptide synthesis:

-

Choice of Coupling Reagent: Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP) are generally preferred over carbodiimides (e.g., DCC, DIC) alone, as they can reduce the extent of racemization.

-

Use of Additives: The most common approach is the co-addition of a racemization suppressant. 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are widely used to react with the activated amino acid, forming an active ester that is less prone to oxazolone formation.[5]

-

Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[1] The choice of solvent and the careful control of the base concentration are also critical factors.[1]

Data Presentation: Efficacy of Racemization Suppression Strategies

The effectiveness of different strategies in minimizing racemization can be qualitatively and quantitatively assessed. The following table summarizes the relative effectiveness of common approaches.

| Strategy | Effectiveness in Reducing Racemization | Key Considerations |

| Addition of HOBt/HOAt | High | Commonly used with carbodiimides to suppress oxazolone formation.[1] |

| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[1] |

| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by the solubility of reagents and resin swelling.[1] |

| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][6] |

Experimental Protocols: Use of Copper (II) Chloride as a Racemization Suppressant

The use of transition metal salts as additives has emerged as a powerful strategy to prevent racemization. Copper (II) chloride (CuCl₂), particularly in combination with HOBt, has been demonstrated to be highly effective in suppressing racemization during peptide coupling.[6][7]

Protocol: Carbodiimide-Mediated Peptide Coupling with CuCl₂ and HOBt as Additives

This protocol describes a general procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) using a carbodiimide coupling reagent with the simultaneous addition of CuCl₂ and HOBt to minimize racemization.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

Resin-bound peptide with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC) (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-

Copper (II) chloride (CuCl₂) (1-2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), HOBt (3-5 eq.), and CuCl₂ (1-2 eq.) in DMF.

-

Add the coupling reagent (DIC or DCC, 3-5 eq.) to the amino acid solution and allow for a brief pre-activation period (1-2 minutes).

-

Add the activated amino acid mixture to the washed resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.

-

-

Washing:

-

After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Proceed to the next deprotection and coupling cycle.

-

Visualization of Experimental Workflow and Racemization Mechanism

Caption: Experimental workflow for a single coupling cycle in SPPS with racemization suppression.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets | Semantic Scholar [semanticscholar.org]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadyl Sulfate Hydrate: A Versatile Precursor for the Synthesis of Vanadium Oxides

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is a readily available and stable inorganic compound that serves as an excellent and versatile precursor for the synthesis of a wide array of vanadium oxides. Its high solubility in water and the +4 oxidation state of vanadium make it a convenient starting material for various synthesis methodologies, including hydrothermal, sol-gel, and thermal decomposition techniques. These methods allow for the controlled production of different vanadium oxide phases, such as vanadium dioxide (VO₂), vanadium pentoxide (V₂O₅), and other mixed-valence oxides, with diverse morphologies and nanostructures. The precise control over the final product's properties makes this compound a valuable precursor for applications in catalysis, energy storage, electronics, and smart materials. This document provides detailed application notes and experimental protocols for the synthesis of vanadium oxides using this compound.

Data Presentation: Synthesis Parameters for Vanadium Oxides

The following tables summarize the key experimental parameters for the synthesis of various vanadium oxides from this compound using different methods.

Table 1: Hydrothermal Synthesis of Vanadium Oxides

| Target Vanadium Oxide | Reagents | Temperature (°C) | Time (h) | pH | Resulting Morphology |

| VO₂ (M) | VOSO₄·xH₂O, Hydrazine Hydrate, NaOH | 180 - 250 | 12 - 48 | 4 - 10 | Nanorods, nanobelts |

| V₂O₅ | VOSO₄·xH₂O, Oxidizing agent (e.g., H₂O₂), H₂SO₄ | 180 - 220 | 24 - 72 | < 2 | Nanowires, nanoribbons |

| V₃O₇·H₂O | VOSO₄·xH₂O, H₂O₂ | 150 - 180 | 12 - 24 | 2 - 3 | Nanosheets |

| Mixed-valence oxides | VOSO₄·xH₂O, Organic amines | 180 - 200 | 24 - 48 | 6 - 8 | Flower-like, urchin-like |

Table 2: Sol-Gel Synthesis of Vanadium Oxides

| Target Vanadium Oxide | Reagents | Gelation Conditions | Annealing Temperature (°C) | Atmosphere | Resulting Morphology |

| V₂O₅ | VOSO₄·xH₂O, Isopropanol, Acetic Acid | Room Temp, 24h | 400 - 550 | Air | Nanofibers, thin films |

| VO₂ | VOSO₄·xH₂O, Ethylene Glycol, Reducing Agent | 80°C, 12h | 500 - 600 | Inert (Ar, N₂) | Nanoparticles, thin films |

Table 3: Thermal Decomposition of this compound

| Target Vanadium Oxide | Decomposition Temperature (°C) | Atmosphere | Ramp Rate (°C/min) | Holding Time (h) | Resulting Morphology |

| V₂O₅ | 500 - 650 | Air | 5 - 10 | 2 - 4 | Crystalline powder |

| VO₂ | > 900 (with subsequent reduction) | Inert | 10 | 2 | Sintered particles |

| V₂O₃ | > 900 (with strong reduction) | H₂/Inert | 10 | 4 | Powder |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Vanadium Dioxide (VO₂) Nanorods

This protocol details the synthesis of monoclinic VO₂ nanorods using this compound as the precursor.

Materials:

-

This compound (VOSO₄·xH₂O)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare a 0.1 M aqueous solution of this compound by dissolving the appropriate amount in DI water.

-

While stirring, slowly add hydrazine hydrate solution (35 wt%) dropwise to the vanadyl sulfate solution. The molar ratio of N₂H₄ to VOSO₄ should be approximately 1:1. The solution color will change, indicating the reduction of V⁴⁺.

-

Adjust the pH of the solution to 9-10 by adding a 1 M NaOH solution dropwise under vigorous stirring. A precipitate will form.

-

Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 200°C for 24 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with DI water and then with ethanol to remove any unreacted reagents and byproducts.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Nanofibers

This protocol describes the preparation of V₂O₅ nanofibers via a sol-gel method.

Materials:

-

This compound (VOSO₄·xH₂O)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Ammonium hydroxide (NH₄OH)

-

DI water

Procedure:

-

Dissolve this compound in DI water to form a 0.5 M solution.

-

Slowly add hydrogen peroxide to the vanadyl sulfate solution while stirring in an ice bath. The solution will turn a reddish-brown color, indicating the oxidation of V⁴⁺ to V⁵⁺ and the formation of a peroxovanadic acid complex.

-

Adjust the pH of the solution to approximately 2 by adding ammonium hydroxide.

-

Allow the solution to age at room temperature for 48 hours to form a stable sol.

-

The sol can then be used for spin-coating or dip-coating to create thin films, or it can be dried at 80°C to obtain a xerogel.

-

Anneal the xerogel or the coated substrate in air at 500°C for 2 hours with a ramp rate of 5°C/min. This will result in the formation of crystalline V₂O₅ nanofibers.

Protocol 3: Thermal Decomposition of this compound to Vanadium Pentoxide (V₂O₅)

This protocol outlines the direct synthesis of V₂O₅ powder through the thermal decomposition of this compound.

Materials:

-

This compound (VOSO₄·xH₂O)

-

Ceramic crucible

-

Tube furnace

Procedure:

-

Place a known amount of this compound powder into a ceramic crucible.

-

Place the crucible in the center of a tube furnace.

-

Heat the sample in an air atmosphere to 600°C at a heating rate of 10°C/min.

-

Hold the temperature at 600°C for 2 hours to ensure complete decomposition. The decomposition of vanadyl sulfate involves the loss of water molecules followed by the evolution of sulfur oxides.[1]

-

After the holding time, allow the furnace to cool down to room temperature naturally.

-

The resulting yellow-orange powder is crystalline V₂O₅.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and logical relationships in the formation of vanadium oxides from this compound.

Caption: Hydrothermal synthesis workflow for vanadium oxides.

Caption: Sol-gel synthesis workflow for vanadium oxides.

Caption: Thermal decomposition pathway of this compound.

References

Application Notes and Protocols: Vanadyl Sulfate Hydrate in the Synthesis of Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl sulfate hydrate (VOSO₄·xH₂O) is a readily available and stable precursor for the synthesis of a diverse range of coordination polymers. The inherent properties of the vanadyl(IV) cation (VO²⁺), such as its paramagnetism and Lewis acidity, make it an attractive building block for constructing novel materials with potential applications in catalysis, magnetism, and medicine.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers using this compound, with a focus on their potential relevance to drug development. Vanadium compounds, in general, have shown promise as insulin-mimetic and anti-cancer agents, making their polymeric derivatives a compelling area of research.[3][4][5]

Data Presentation

Crystallographic Data for Vanadyl-Based Coordination Polymers

The following table summarizes crystallographic data for representative coordination polymers synthesized from vanadyl precursors and various organic ligands. This data is crucial for understanding the structure-property relationships of these materials.